ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Catalog No.
S821293
CAS No.
1204501-37-0
M.F
C11H9ClFNO2
M. Wt
241.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

CAS Number

1204501-37-0

Product Name

ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Molecular Formula

C11H9ClFNO2

Molecular Weight

241.64 g/mol

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3

InChI Key

HFBSVXMAYVSVIR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl

Synthesis of Alkaloids

Enzyme Inhibitors

Antiviral Agents

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

CRTH2 Receptor Antagonists

Antiproliferative Agents

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its unique structure featuring chlorine and fluorine substituents on the indole ring. The compound has the chemical formula C11H9ClFNO2 and is identified by the CAS number 1204501-37-0. Indoles are significant heterocyclic compounds found in various natural products, pharmaceuticals, and agrochemicals, contributing to their relevance in medicinal chemistry and drug development .

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is versatile in its chemical reactivity, undergoing several types of reactions:

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.
  • Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid .

These reactions allow for the modification of the compound to create new derivatives with potentially enhanced biological activities.

The biological activities of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are notable, particularly due to its ability to interact with various biological targets. Indole derivatives are known for a range of pharmacological effects, including:

  • Antiviral: Potential activity against viral infections.
  • Anti-inflammatory: Inhibition of inflammatory processes.
  • Anticancer: Inducing apoptosis in cancer cells, thereby inhibiting their growth.
  • Antimicrobial: Activity against various pathogens.
  • Antidiabetic: Potential effects on glucose metabolism.
  • Antimalarial and Antitubercular: Efficacy against malaria and tuberculosis pathogens .

These properties make it a candidate for further exploration in therapeutic applications.

5 chloro 7 fluoroindole+ethyl chloroformatebaseethyl 5 chloro 7 fluoro 1H indole 2 carboxylate\text{5 chloro 7 fluoroindole}+\text{ethyl chloroformate}\xrightarrow{\text{base}}\text{ethyl 5 chloro 7 fluoro 1H indole 2 carboxylate}

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production, followed by purification steps such as recrystallization or chromatography .

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for conditions such as cancer and infectious diseases.
  • Biochemical Research: Studying its interactions with enzymes and cellular pathways to understand its mechanism of action.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Research indicates that ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate interacts with specific enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting a mechanism where it disrupts cellular processes related to tumor growth. Additionally, studies have explored its binding interactions with biomolecules that may lead to various therapeutic effects .

Similar Compounds

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate shares structural similarities with other indole derivatives. Here are some comparable compounds:

Compound NameCAS NumberKey Features
Ethyl 5-fluoroindole-2-carboxylate34836-7Lacks chlorine; different halogen substitution
5-Chloroindole-2-carboxylic acid383132-37-4Similar core structure; different substituent
Ethyl 5-bromoindole-2-carboxylateNot AvailableBromine substitution; potential similar activity
Ethyl 6-chloroindole-2-carboxylateNot AvailableChlorine at a different position

These compounds highlight the diversity within the indole family while showcasing ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate's unique combination of functional groups that may confer distinct biological properties .

Fischer Indole Synthesis Approaches [1]

  • Approach: Condensation of 4-chloro-3-fluoro-substituted phenylhydrazines with ethyl pyruvate under Brønsted-acid catalysis. Cyclisation gives ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate in 56% isolated yield after five steps [1] [2].
  • Key variables: Stoichiometric ZnCl₂ accelerates ring closure; polyphosphoric acid improves regioselectivity toward C5-chloro/C7-fluoro substitution [3].
  • Limitations: Requires prior halogenation on aromatic precursor; hydrazine handling safety considerations; moderate atom economy.

Hemetsberger-Knittel Methodology [4]

  • Route: Thermolysis of 3-(4-chloro-2-fluoroaryl)-2-azido-2-propenoic ethyl ester at 230 °C furnishes the indole-2-carboxylate core in a single step (Table 1) [5] [6].
  • Observations: Typical yields 65 – 72% [5]. Reaction proceeds via nitrene insertion forming an azirine intermediate confirmed by GC-MS [6].
  • Advantage: Avoids strong acids; halogen pattern retained.
  • Drawback: Azido precursors are shock-sensitive, limiting scale-up.
ParameterTypical ValueCitation
Thermolysis temperature230 °C [5]35
Residence time4 h [5]35
Isolated yield65% [5]35
Regioisomeric purity>90% [5]35

Sandmeyer Reaction for Halogenated Precursors [7]

  • Sequence: Diazotisation of 4-amino-2-fluoro-5-chlorobenzoic acid, CuCl/CuF Sandmeyer halogenation, isatin formation, and subsequent reduction to give 5-chloro-7-fluoro-indole, followed by esterification [8] [9].
  • Overall yield: 43% over four steps on 100 g scale [8].
  • Notable: Copper-mediated diazonium substitution delivers high C7-fluoro selectivity, attributed to ortho-directing carbonyl in isatin intermediate [8].

Halogenation Strategies

Direct Halogenation Methods

  • Electrophilic halogenation using N-halosuccinimides in HF-SbF₅ gives simultaneous C5-chlorination/C7-fluorination when starting from ethyl indole-2-carboxylate [10].
  • Yields: 58% (chlorine) and 52% (fluorine) in one-pot reactions [10].
  • Radical pathway evidenced by TEMPO inhibition [11].

Selective Chlorination at C5 Position [12]

  • Pyridinium tribromide-mediated halogen exchange on ethyl 5-bromo-indole-2-carboxylate followed by copper-catalysed halogen dance affords C5-chlorinated product in 88% yield [13] [14].
  • Lewis-acid (Cp₂TiCl₂) catalysis controls regioselectivity by π-activation of the indole ring [14].

Fluorination Techniques for C7 Position [15] [7]

  • Phosphine-directed Rh(III) catalysis: N-di-tert-butylphosphino-protected indoles undergo C7-selective fluorination with N-fluorobenzenesulfonimide, 71% yield; ligand removal achieved with Wilkinson catalyst [16] [17].
  • Transition-metal-free route: Zirconium tetrachloride activates indole C7-H toward NFSI electrophilic fluorination, delivering 63% yield at 25 °C [11].
  • Comparative data in Table 2.
Fluorination SystemCatalystTemp / °CYield %Reference
Rh(III)/P(tBu)₂[Cp*RhCl₂]₂ + AgOTf8071 [16]62
ZrCl₄none2563 [18] [11]26
NiSO₄none11042 [8]27

Esterification Approaches for Indole-2-carboxylic Acids

  • Fischer–Speier esterification of 5-chloro-7-fluoro-indole-2-carboxylic acid with ethanol under p-toluenesulfonic acid catalysis gives the target ethyl ester in 94% yield after Dean–Stark water removal [19] [20].
  • RhCl₃-promoted C2-H alkoxycarbonylation performs direct esterification from indole skeleton using CO/ethanol, achieving 68% yield and avoiding acid handling [21].
  • Microwave-assisted ionic-liquid method (Bmim-BF₄, 100 W, 50 °C) converts 2-halo precursors to indole-2-carboxylate esters in 20 min with 85% yield [22].

Industrial Production Considerations

Scalable Synthesis Routes [15]

  • Continuous-flow Fischer pathway: Hydrazone formation, cyclisation, halogenation, and inline esterification operate at 5 bar, 150 °C, delivering 120 g h⁻¹ throughput with 52% overall yield [1] .
  • Flow advantages: Enhanced heat transfer mitigates azide decomposition in Hemetsberger step; inline quenching reduces copper residues to <5 ppm, compliant with ICH Q3D .

Optimization of Reaction Parameters

ParameterBatch Optimised ValueContinuous-Flow ValueImpact on YieldCitation
Fischer cyclisation temp110 °C [1]150 °C [1]+9%7
Acid : Alcohol ratio1:6 [20]1:4–2%44
Residence time4 h [1]18 min+8%10

Purification and Isolation Techniques

  • Crystallisation from ethanol–water (70:30) affords 99.1% HPLC purity; mother liquors recycled up to three cycles with <2% yield loss [1] [23].
  • Preparative supercritical-fluid chromatography removes regioisomeric 5-fluoro-7-chloro analogue to <0.15% [24] [25].
  • Final drying under 10 Pa, 45 °C yields solvent content <500 ppm meeting pharmacopeial limits [26] [23].

XLogP3

3.3

Dates

Last modified: 08-16-2023

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